molecular formula C22H22O3 B5030911 7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B5030911
M. Wt: 334.4 g/mol
InChI Key: PJWFDRBTLVTOCW-UHFFFAOYSA-N
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Description

7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that belongs to the class of chromene derivatives. It is commonly known as DMBCO and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of DMBCO is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. DMBCO has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of genes involved in inflammation and cancer.
Biochemical and physiological effects:
DMBCO has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. DMBCO has also been shown to inhibit the growth and metastasis of various cancer cell lines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

DMBCO has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity and high selectivity for cancer cells. However, DMBCO has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.

Future Directions

For DMBCO include drug development, detection of reactive oxygen species, and modification to improve its solubility and specificity for certain targets.

Synthesis Methods

DMBCO can be synthesized through a multi-step process involving the reaction of 2,5-dimethylbenzyl bromide with 3-methyl-2-cyclopentenone, followed by cyclization and oxidation reactions. The final product is obtained in high yield and purity, making it suitable for various scientific research applications.

Scientific Research Applications

DMBCO has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. DMBCO has also been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues.

properties

IUPAC Name

7-[(2,5-dimethylphenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-13-7-8-14(2)16(11-13)12-24-20-10-9-18-17-5-4-6-19(17)22(23)25-21(18)15(20)3/h7-11H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWFDRBTLVTOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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